molecular formula C17H19N3O3S B2504255 Methyl 4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]benzoate CAS No. 1396793-21-7

Methyl 4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]benzoate

Cat. No.: B2504255
CAS No.: 1396793-21-7
M. Wt: 345.42
InChI Key: WPEBFXWSHKPVTR-UHFFFAOYSA-N
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Description

Methyl 4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]benzoate is a heterocyclic compound featuring a benzoate ester core linked to a piperidine ring substituted with a 5-methyl-1,3,4-thiadiazole moiety. Key functional groups include:

  • Methyl benzoate ester: Influences lipophilicity and metabolic stability.
  • Piperidine-carbonyl bridge: Modulates conformational flexibility and hydrogen-bonding capacity.

Properties

IUPAC Name

methyl 4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-11-18-19-15(24-11)12-7-9-20(10-8-12)16(21)13-3-5-14(6-4-13)17(22)23-2/h3-6,12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPEBFXWSHKPVTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromine-Mediated Cyclization

This method involves reacting acetamidine hydrochloride with potassium thiocyanate and bromine in methanol under controlled conditions:

  • Acetamidine hydrochloride (1.0 equiv) is dissolved in dry methanol at 0–5°C.
  • Potassium thiocyanate (1.1 equiv) and bromine (1.05 equiv) are added dropwise.
  • The reaction is stirred for 1.5–2 hours, yielding 5-methyl-1,3,4-thiadiazol-2-amine as a pale-yellow solid (yield: 82–88%).

Hypochlorite-Mediated Cyclization

An alternative route uses sodium hypochlorite (NaOCl) for improved regioselectivity:

  • Acetamidine hydrochloride is treated with aqueous NaOCl (1.5–2.0 equiv) at 0–5°C.
  • After 2 hours, potassium thiocyanate (1.1 equiv) is added, and the mixture is stirred for an additional 1.5 hours.
  • The product is extracted with ethyl acetate, yielding the thiadiazole amine with 85–90% purity.

Key Reaction Parameters

Parameter Bromine Route Hypochlorite Route
Temperature 0–5°C 0–5°C
Reaction Time 1.5–2 hours 3.5 hours
Yield 82–88% 85–90%
Isotopic Purity ≥90% ≥95%

Functionalization of Piperidine with the Thiadiazole Moiety

The 4-position of piperidine is functionalized via nucleophilic substitution or reductive amination.

Nucleophilic Substitution

  • 4-Chloropiperidine hydrochloride (1.0 equiv) is reacted with 5-methyl-1,3,4-thiadiazol-2-amine (1.2 equiv) in dimethylformamide (DMF).
  • The mixture is heated to 80°C for 12 hours, yielding 4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine (yield: 75%).

Reductive Amination

For improved selectivity:

  • 4-Oxopiperidine is condensed with the thiadiazole amine using sodium cyanoborohydride (NaBH3CN) in methanol.
  • The reaction proceeds at room temperature for 24 hours, affording the product in 68% yield.

Coupling with Methyl 4-Carboxybenzoate

The final step involves forming an amide bond between the piperidine-thiadiazole intermediate and methyl 4-carboxybenzoate.

Acid Chloride Method

  • Methyl 4-carboxybenzoate (1.0 equiv) is treated with thionyl chloride (2.0 equiv) to form the acyl chloride.
  • The acyl chloride is reacted with 4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine (1.1 equiv) in dichloromethane (DCM) with triethylamine (TEA) as a base.
  • The product is isolated via column chromatography (yield: 78%).

Coupling Agent Method

  • Methyl 4-carboxybenzoate and the piperidine-thiadiazole amine are combined with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DCM.
  • The reaction proceeds at room temperature for 12 hours, yielding the final compound in 85% purity.

Comparative Analysis of Coupling Methods

Method Yield Purity Reaction Time
Acid Chloride 78% 92% 6 hours
EDCl/HOBt 85% 89% 12 hours

Optimization and Scalability

Solvent Selection

  • Ethanol and methanol are preferred for cyclization steps due to their compatibility with thiocyanate reagents.
  • Dichloromethane is optimal for coupling reactions, minimizing side reactions.

Temperature Control

  • Cyclization requires strict temperature control (0–5°C) to prevent decomposition of the thiadiazole ring.
  • Coupling reactions proceed efficiently at room temperature.

Purification Techniques

  • Recrystallization from methanol/isopropyl alcohol mixtures enhances purity for intermediates.
  • Column chromatography (silica gel, ethyl acetate/hexane) is used for the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

The biological activities of Methyl 4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]benzoate can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds containing thiadiazole derivatives exhibit significant antimicrobial properties. The presence of the piperidine and benzoate moieties enhances this activity.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli10 µg/mL
Compound BS. aureus8 µg/mL
Compound CP. aeruginosa12 µg/mL

These findings suggest that the compound can be effective against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anticancer Potential

Thiadiazole derivatives have been studied for their anticancer properties. This compound has shown promise in inhibiting cancer cell proliferation.

Case Study: Anticancer Activity
A study evaluated the effects of this compound on human colorectal carcinoma cell lines (HCT116). The results indicated that the compound induced apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Initial studies suggest favorable bioavailability and metabolic stability, which are essential for its potential use in therapeutic applications.

Mechanism of Action

The mechanism of action of Methyl 4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]benzoate involves its interaction with biological targets such as enzymes and receptors. The thiadiazole ring can form hydrogen bonds with amino acid residues in the active sites of enzymes, inhibiting their activity . The piperidine ring can interact with receptors, modulating their signaling pathways .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Hypothesized Properties

Compound Name CAS Number Key Structural Features Hypothesized Properties
Methyl 4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]benzoate N/A Benzoate ester, piperidine-thiadiazole Moderate logP (~3.5), intermediate solubility, high metabolic stability
Sodium 4-(piperidin-4-yl)benzoate 219493-01-3 Sodium salt, piperidine-benzoate High aqueous solubility (due to ionic form), low cell permeability
2-Cyclopropyl-4-methyl-6-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyrimidine 2549047-08-5 Pyrimidine core, oxadiazole substituent, piperazine Higher logP (~4.2), reduced metabolic stability (oxadiazole vs. thiadiazole)
2-Cyclopropyl-4-methyl-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine 2549065-51-0 Pyrimidine core, oxazole substituent, cyclopropyl Lower electron-withdrawing capacity (oxazole vs. thiadiazole), altered target binding

Heterocyclic Substituents

  • Thiadiazole vs. Oxadiazole/Oxazole: The 1,3,4-thiadiazole group in the target compound contains sulfur, which enhances electron-withdrawing effects compared to oxygen-containing oxadiazole or oxazole. This may improve binding to electrophilic enzyme pockets (e.g., kinases) .

Core Scaffold Variations

  • Benzoate vs. Pyrimidine :
    • The benzoate ester in the target compound offers a planar aromatic system, favoring π-π stacking interactions. Pyrimidine-based analogs (e.g., CAS 2549065-51-0) introduce additional hydrogen-bonding sites but may increase steric hindrance.

Substituent Effects

  • Methyl Ester vs. Sodium Salt :
    • The methyl ester group in the target compound enhances lipophilicity and cell membrane permeability compared to the sodium salt analog (CAS 219493-01-3), which prioritizes solubility .
  • Piperidine vs.

Research Findings and Implications

Bioactivity : Thiadiazole-containing compounds often exhibit stronger antimicrobial or kinase-inhibitory activity than oxadiazole derivatives due to sulfur’s electronic effects .

Pharmacokinetics : The methyl ester group may improve oral bioavailability compared to ionic sodium salts, though at the cost of solubility.

Metabolic Stability : Thiadiazole’s resistance to oxidative metabolism could confer longer half-lives than oxadiazole analogs .

Biological Activity

Methyl 4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]benzoate is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article delves into its biological activity, exploring various studies that highlight its efficacy against different cancer cell lines and its mechanisms of action.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₅H₁₈N₄O₂S
  • Molecular Weight : 324.4 g/mol

Anticancer Potential

Recent studies have demonstrated that derivatives of 1,3,4-thiadiazole, including the compound , exhibit notable anticancer properties. The following table summarizes findings from various studies regarding the cytotoxic effects of related compounds against different cancer cell lines.

CompoundCell LineIC50 (µg/mL)Mechanism of Action
4eMCF-75.36Induces apoptosis via Bax/Bcl-2 ratio increase
4iHepG22.32Cell cycle arrest at S and G2/M phases
23T47D1.16Antiproliferative activity through tubulin inhibition
4cHT-293.21Induces apoptosis without cell cycle arrest

The studies indicate that compounds like 4e and 4i are particularly effective against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cells, showcasing their potential as anticancer agents. The mechanism primarily involves the induction of apoptosis and disruption of cell cycle progression.

Mechanistic Insights

The anticancer activity of this compound can be attributed to several mechanisms:

  • Induction of Apoptosis : The compound increases the Bax/Bcl-2 ratio, leading to enhanced apoptotic signaling pathways.
  • Cell Cycle Arrest : It causes cell cycle arrest at critical phases (S and G2/M), preventing cancer cell proliferation.
  • Targeting Tumor Cells : In vivo studies have shown that related compounds can selectively target tumor cells, as evidenced by radioactive tracing studies in sarcoma models .

Study on Cytotoxicity

A study conducted by researchers evaluated the cytotoxic effects of various thiadiazole derivatives on MCF-7 and HepG2 cell lines using the MTT assay. The results indicated that compounds with piperidine moieties exhibited significantly lower IC50 values compared to others, suggesting higher potency against cancer cells .

In Vivo Efficacy

In an in vivo model involving tumor-bearing mice, compounds similar to this compound demonstrated targeted delivery to tumor sites, enhancing therapeutic efficacy while minimizing effects on normal tissues .

Q & A

Q. Key Parameters :

StepReagents/ConditionsYield (%)Purity (HPLC)
CyclizationPOCl₃, 90°C, 3 hrs65–75≥95%
CouplingEDC, DCM, RT, 24 hrs50–60≥90%

Basic: Which spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and piperidine methyl groups (δ 1.2–2.5 ppm). Carbonyl signals appear at δ 165–170 ppm .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms molecular weight (e.g., m/z 369.4 [M+H]⁺) .
  • UV-Vis/Fluorescence : Monitor π→π* transitions (λmax ~270–300 nm) and pH-dependent fluorescence quenching (e.g., pH 2–12 range) .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • Hazard Mitigation : Classified as acutely toxic (Category 4 for oral/dermal/inhalation). Use PPE (gloves, lab coat, goggles) and work in a fume hood .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced: How can pH-induced fluorescence data contradictions be resolved in spectroscopic studies?

Methodological Answer:

  • Controlled Buffering : Use standardized buffers (e.g., phosphate, citrate) across pH 2–12 to isolate protonation effects on thiadiazole and benzoate moieties .
  • Reference Standards : Compare with structurally analogous compounds (e.g., 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol) to validate pH-dependent trends .
  • Quantum Yield Calculations : Normalize fluorescence intensity against control samples to account for solvent polarity artifacts .

Q. Example Data :

pHFluorescence Intensity (a.u.)λmax (nm)
2120 ± 5290
7450 ± 10305
1290 ± 3285

Advanced: How to design assays for evaluating its enzyme inhibition potential?

Methodological Answer:

  • Target Selection : Prioritize enzymes with known thiadiazole interactions (e.g., carbonic anhydrase, cyclooxygenase) .
  • Kinetic Assays :
    • IC₅₀ Determination : Use fluorogenic substrates (e.g., 4-nitrophenyl acetate for esterases) and monitor hydrolysis inhibition .
    • Docking Studies : Perform in silico docking (AutoDock Vina) to predict binding affinity at catalytic sites .
  • Dose-Response Curves : Test concentrations from 1 nM–100 μM; calculate Hill coefficients to assess cooperativity .

Q. Example Results :

EnzymeIC₅₀ (μM)Binding Energy (kcal/mol)
COX-22.4 ± 0.3-8.9
CA IX5.1 ± 0.7-7.2

Advanced: How to optimize stability under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Studies :
    • Temperature/Humidity : Store at 25°C/60% RH vs. 40°C/75% RH for 1–6 months. Monitor degradation via HPLC .
    • Light Exposure : Test UV (254 nm) and visible light stability in amber vs. clear glass vials .
  • Degradation Pathways : Identify hydrolysis products (e.g., free benzoic acid) using LC-MS .

Q. Stability Data :

ConditionDegradation (%) at 6 MonthsMajor Degradant
25°C/60% RH<5%None detected
40°C/75% RH22% ± 3Benzoic acid

Advanced: What strategies address conflicting bioactivity data across cell lines?

Methodological Answer:

  • Cell Line Validation : Use ATCC-authenticated lines (e.g., HeLa, MCF-7) with consistent passage numbers .
  • Dose-Response Normalization : Adjust for cell viability (MTT assay) and protein content (Bradford assay) to standardize IC₅₀ values .
  • Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics to identify off-target effects .

Q. Example IC₅₀ Discrepancies :

Cell LineIC₅₀ (μM)Proposed Mechanism
HeLa1.8 ± 0.2Apoptosis via caspase-3
MCF-712.5 ± 1.5ROS-independent necrosis

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